

Application Note: Quantification of Daclatasvir Impurity C using a Stability-Indicating HPLC Method

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Compound of Interest

Compound Name: *Daclatasvir Impurity C*

Cat. No.: *B11931164*

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Introduction

Daclatasvir is a potent direct-acting antiviral agent used in the treatment of chronic hepatitis C virus (HCV) infection. During the synthesis and storage of Daclatasvir, process-related impurities and degradation products can arise. **Daclatasvir Impurity C** is one such potential impurity that needs to be monitored and controlled to ensure the safety and efficacy of the drug product. This application note details a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method for the accurate quantification of **Daclatasvir Impurity C** in bulk drug substances and pharmaceutical dosage forms. The method is developed based on a comprehensive review of existing validated HPLC techniques for Daclatasvir and its related substances.

Chemical Structures

- Daclatasvir: Methyl ((2S)-1-((2S)-2-[5-(4'-(2S)-1-((2S)-2-[(methoxycarbonyl)amino]-3-methylbutanoyl)pyrrolidin-2-yl]-1H-imidazol-5-yl)biphenyl-4-yl)-1H-imidazol-2-yl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl)carbamate
- **Daclatasvir Impurity C:** Carbamic acid, N-[(1S)-1-[(2S)-2-[5-[4'-(1H-imidazol-5-yl)[1,1'-biphenyl]-4-yl]-1H-imidazol-2-yl]-1-pyrrolidinyl]carbonyl]-2-methylpropyl]-, methyl ester[1][2]

Experimental Protocols

This section provides a detailed methodology for the quantification of **Daclatasvir Impurity C** using HPLC.

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is suitable for this method.

Table 1: HPLC Instrumentation and Chromatographic Conditions

Parameter	Recommended Setting
HPLC System	Agilent 1100/1200 series, Waters Alliance, or equivalent with UV/PDA detector
Column	Waters X-select CSH C18 (250 mm x 4.6 mm, 5.0 μ m) or equivalent
Mobile Phase A	0.01M Potassium Dihydrogen Phosphate buffer, pH adjusted to 3.0 with Orthophosphoric acid
Mobile Phase B	Acetonitrile
Elution Mode	Isocratic
Mobile Phase Ratio	Mobile Phase A : Mobile Phase B (50:50, v/v)
Flow Rate	1.0 mL/min
Injection Volume	10 μ L
Column Temperature	30°C
Detection Wavelength	315 nm
Run Time	Approximately 15 minutes
Diluent	Mobile Phase

Preparation of Solutions

2.1. Standard Stock Solution of **Daclatasvir Impurity C** (100 μ g/mL) Accurately weigh about 10 mg of **Daclatasvir Impurity C** reference standard and transfer it into a 100 mL volumetric

flask. Add approximately 70 mL of diluent and sonicate for 10 minutes to dissolve. Make up the volume to 100 mL with the diluent and mix well.

2.2. Working Standard Solutions From the standard stock solution, prepare a series of working standard solutions by appropriate dilution with the diluent to cover the desired concentration range for linearity (e.g., 0.1 - 5 μ g/mL).

2.3. Sample Preparation (for Drug Substance) Accurately weigh about 100 mg of the Daclatasvir drug substance and transfer it into a 100 mL volumetric flask. Add approximately 70 mL of diluent and sonicate for 15 minutes to ensure complete dissolution. Make up the volume to 100 mL with the diluent and mix well. Filter the solution through a 0.45 μ m nylon syringe filter before injection.

2.4. Sample Preparation (for Dosage Form) Weigh and finely powder not fewer than 20 tablets. Accurately weigh a quantity of the powder equivalent to 100 mg of Daclatasvir and transfer it into a 100 mL volumetric flask. Add approximately 70 mL of diluent and sonicate for 20 minutes with intermittent shaking to ensure complete extraction of the drug. Make up the volume to 100 mL with the diluent and mix well. Centrifuge a portion of the solution at 4000 rpm for 10 minutes and then filter the supernatant through a 0.45 μ m nylon syringe filter before injection.

System Suitability

Before the analysis, the chromatographic system must pass the system suitability test. Inject the working standard solution (e.g., 1 μ g/mL) of **Daclatasvir Impurity C** six times. The acceptance criteria are outlined in the table below.

Table 2: System Suitability Parameters

Parameter	Acceptance Criteria
Tailing Factor (T)	Not more than 2.0
Theoretical Plates (N)	Not less than 2000
% RSD of Peak Area	Not more than 2.0%

Method Validation Summary

The proposed HPLC method should be validated according to the International Council for Harmonisation (ICH) guidelines. The following tables summarize the expected validation parameters.

Table 3: Linearity and Range

Analyte	Concentration Range ($\mu\text{g/mL}$)	Correlation Coefficient (r^2)
Daclatasvir Impurity C	0.1 - 5.0	≥ 0.999

Table 4: Limit of Detection (LOD) and Limit of Quantification (LOQ)

Analyte	LOD ($\mu\text{g/mL}$)	LOQ ($\mu\text{g/mL}$)
Daclatasvir Impurity C	~ 0.03	~ 0.10

Table 5: Accuracy (Recovery Studies)

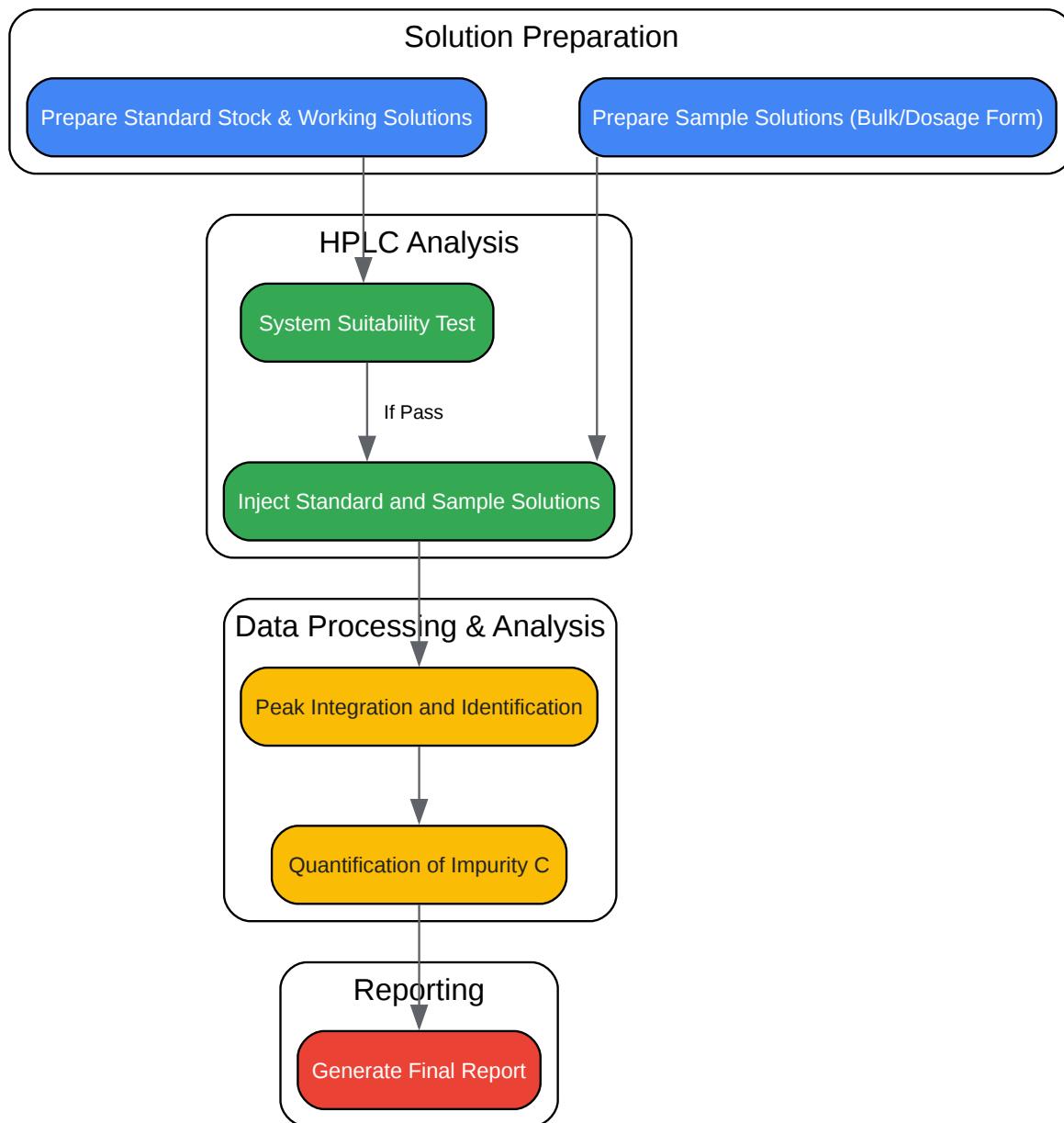
Spike Level	Amount Added ($\mu\text{g/mL}$)	Amount Recovered ($\mu\text{g/mL}$)	% Recovery
50%	0.5	User to determine	98.0 - 102.0
100%	1.0	User to determine	98.0 - 102.0
150%	1.5	User to determine	98.0 - 102.0

Table 6: Precision (Repeatability and Intermediate Precision)

Precision Type	Concentration ($\mu\text{g/mL}$)	% RSD of Peak Area
Repeatability (n=6)	1.0	$\leq 2.0\%$
<hr/>		
Intermediate Precision		
- Analyst 1 / Day 1	1.0	$\leq 2.0\%$
- Analyst 2 / Day 2	1.0	$\leq 2.0\%$

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the quantification of **Daclatasvir Impurity C** using the described HPLC method.



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Caption: Workflow for HPLC quantification of **Daclatasvir Impurity C**.

Conclusion

The described HPLC method is simple, precise, accurate, and stability-indicating for the quantification of **Daclatasvir Impurity C**. The method is suitable for routine quality control analysis of Daclatasvir in both bulk drug and pharmaceutical formulations, ensuring that the impurity is controlled within acceptable limits. The validation parameters summarized in this note provide a clear guideline for the performance characteristics of the method.

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References

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